3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Overview
Description
3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a complex organic compound with a molecular formula of C19H15N3O4S . This compound is notable for its unique structure, which combines a chromen-2-one moiety with a thiadiazole ring substituted with a 3,4-dimethoxyanilino group. Such structural features make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyaniline, which is then reacted with appropriate reagents to form the thiadiazole ring . The chromen-2-one moiety is introduced through further reactions, often involving cyclization steps under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group, using reagents like alkyl halides or acyl chlorides
Cyclization: Cyclization reactions can be employed to modify the chromen-2-one moiety, often using acidic or basic catalysts.
Scientific Research Applications
3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing inflammation. Additionally, its potential anticancer effects are attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one can be compared with other similar compounds, such as:
3,4-Dimethoxyaniline: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
3,5-Dimethoxyaniline: Another related compound with similar structural features but different reactivity and applications.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and are studied for their diverse biological activities.
The uniqueness of this compound lies in its combined structural elements, which confer specific chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
3-[5-(3,4-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-24-15-8-7-12(10-16(15)25-2)20-19-22-21-17(27-19)13-9-11-5-3-4-6-14(11)26-18(13)23/h3-10H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTARNUNCFPUIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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